

Prohexadione-Calcium: A Comprehensive Structural and Functional Analysis

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Compound of Interest

Compound Name: *Prohexadione*

Cat. No.: *B166674*

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Abstract

Prohexadione-calcium is a potent plant growth regulator renowned for its ability to control vegetative vigor and induce desirable physiological responses in a wide array of agricultural and horticultural crops. Its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, a class of enzymes pivotal in the biosynthesis of gibberellins, flavonoids, and ethylene. This technical guide provides an in-depth analysis of the structural and functional characteristics of **Prohexadione**-calcium, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action to support advanced research and development.

Structural Characteristics and Physicochemical Properties

Prohexadione is an acylcyclohexanedione derivative. It is commercially available as its calcium salt, **Prohexadione**-calcium, which enhances its stability. The active form, **prohexadione**, is released upon dissolution in water.

Property	Value
Chemical Name	Calcium 3,5-dioxo-4-(1-oxopropyl)cyclohexanecarboxylate
Molecular Formula	C ₁₀ H ₁₀ CaO ₅
Molecular Weight	250.26 g/mol
Appearance	White to yellowish crystalline solid
Solubility in Water	174 mg/L (20°C)
log P (octanol-water)	-2.90
CAS Number	127277-53-6

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

Prohexadione-calcium's biological activity stems from its structural similarity to 2-oxoglutarate, a co-substrate for a large family of non-heme iron-dependent dioxygenases. By acting as a competitive inhibitor, **Prohexadione**-calcium blocks the active sites of these enzymes, thereby modulating several key metabolic pathways in plants.^[1]

Inhibition of Gibberellin Biosynthesis

The most prominent effect of **Prohexadione**-calcium is the inhibition of the late stages of gibberellin (GA) biosynthesis.^{[2][3]} Specifically, it targets GA 3β-hydroxylase, the enzyme responsible for converting inactive GAs (e.g., GA₂₀) into biologically active, growth-promoting GAs (e.g., GA₁).^{[2][3]} This inhibition leads to a reduction in cell elongation and, consequently, a decrease in shoot growth.

Modulation of Flavonoid Biosynthesis

Prohexadione-calcium also inhibits key enzymes in the flavonoid biosynthesis pathway, such as flavanone 3-hydroxylase (F3H). This can lead to a shift in the flavonoid profile of the plant, often resulting in the accumulation of 3-deoxyflavonoids, which have been associated with enhanced plant defense mechanisms against pathogens.

Reduction of Ethylene Biosynthesis

A secondary mode of action is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another 2-oxoglutarate-dependent dioxygenase that catalyzes the final step in ethylene biosynthesis. Reduced ethylene levels can delay senescence and reduce fruit drop.

Functional Effects on Plants

The multifaceted mechanism of action of **Prohexadione**-calcium translates into a range of beneficial effects on plant growth, development, and resilience.

Vegetative Growth Control

The primary application of **Prohexadione**-calcium is to reduce excessive vegetative growth, particularly shoot elongation. This is highly valuable in orchard management and for ornamental plants.

Table 1: Effect of **Prohexadione**-Calcium on Shoot Growth in Apple Trees

Cultivar	Application Rate (mg/L)	Application Timing	Shoot Growth Reduction (%)
'Gala'	125	Petal Fall	~30-40
'Fuji'	250	10 days after Petal Fall	~50-60
'Sinap Orlovskii'	1.25 g/ha (double application)	-	48-50

Enhancement of Disease Resistance

By altering flavonoid metabolism, **Prohexadione**-calcium can induce systemic resistance against various plant pathogens, most notably fire blight (*Erwinia amylovora*) in apples and pears.

Table 2: Effect of **Prohexadione**-Calcium on Fire Blight Incidence in Pear Trees

Treatment	Disease Incidence (infected organs/tree)	Disease Control (%)
Control	15.2	0
Prohexadione-calcium (50 mg/L)	8.7	42.8
Prohexadione-calcium (100 mg/L)	5.4	64.5

Improvement of Fruit Quality and Yield

While primarily a growth regulator, **Prohexadione**-calcium can have indirect positive effects on fruit yield and quality. By redirecting resources from vegetative growth to reproductive development, it can improve fruit set, size, and firmness. However, effects can be cultivar-dependent.

Table 3: Dose-Dependent Effects of **Prohexadione**-Calcium on 'Bartlett' Pear Fruit Weight

Treatment (ppm)	Application Timing	Fruit Weight Reduction (%)
83	2.5-6.0 cm shoot growth + 2, 4, 6 WAFT	8.5
125	2.5-6.0 cm shoot growth	12.1
125	2.5-6.0 cm shoot growth + 4, 8 WAFT	14.3

*WAFT: Weeks After First Treatment

Experimental Protocols

Quantification of Gibberellins by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissue.

1. Sample Preparation:

- Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.
- Transfer the powder to a 2 mL microcentrifuge tube.
- Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with an internal standard such as d₂-GA₁).
- Vortex for 1 minute and incubate on a shaker at 4°C for 1 hour.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned cartridge.
- Wash the cartridge with 1 mL of water to remove polar impurities.
- Elute the gibberellins with 1 mL of 80% methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each gibberellin.

Assay for 2-Oxoglutarate-Dependent Dioxygenase Activity

This protocol describes a coupled colorimetric assay to measure the activity of 2-oxoglutarate-dependent dioxygenases.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Add the following components to the buffer:
 - 2-oxoglutarate (co-substrate)
 - FeSO_4 (cofactor)
 - Ascorbate (reducing agent)
 - The specific substrate for the dioxygenase of interest.
 - The purified dioxygenase enzyme.
- For inhibition studies, include varying concentrations of **Prohexadione**-calcium.

2. Incubation:

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

3. Detection of Succinate (Coupled Enzyme Assay):

- Stop the dioxygenase reaction (e.g., by adding acid).
- Add a coupling enzyme mixture containing:
 - Succinyl-CoA synthetase
 - ATP
 - Coenzyme A
 - Pyruvate kinase
 - Phosphoenolpyruvate
 - Lactate dehydrogenase
 - NADH
- The succinate produced by the dioxygenase is converted to succinyl-CoA, which is coupled to the oxidation of NADH to NAD⁺.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

4. Data Analysis:

- Calculate the initial reaction velocity from the rate of NADH oxidation.
- For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and, if the mechanism is known, the K_i value.

Determination of Total Flavonoid Content

This protocol outlines the aluminum chloride colorimetric method for quantifying total flavonoids.

1. Sample Extraction:

- Extract a known weight of dried, powdered plant material with a suitable solvent (e.g., 80% methanol) using maceration or sonication.

- Filter the extract to remove solid debris.

2. Colorimetric Reaction:

- To a known volume of the plant extract, add 10% aluminum chloride solution.
- Add a potassium acetate solution (1 M).
- Bring the final volume to a known volume with distilled water.
- Incubate at room temperature for 30 minutes.

3. Spectrophotometric Measurement:

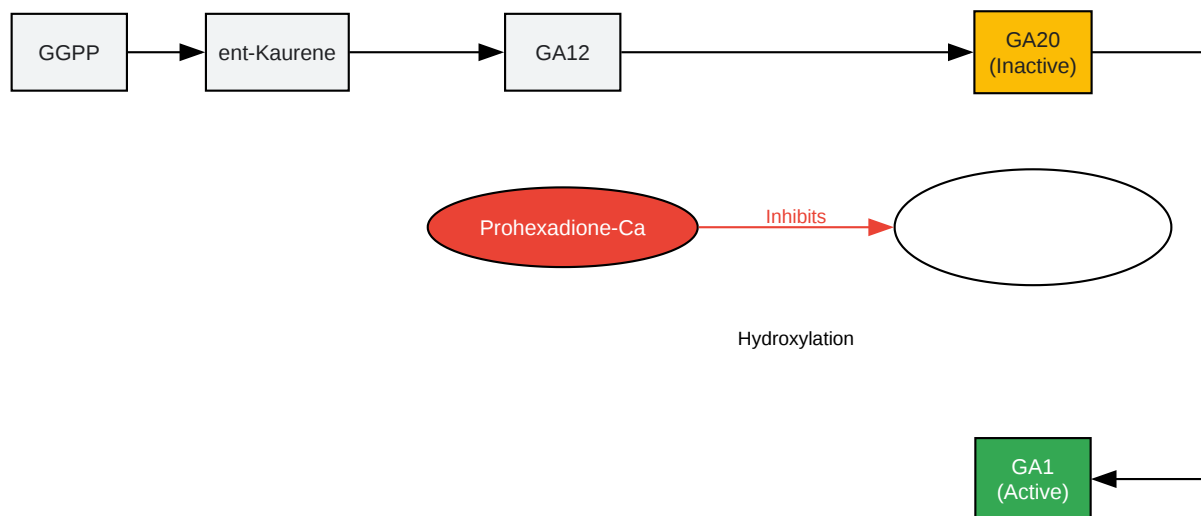
- Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415 nm).

4. Quantification:

- Prepare a standard curve using a known flavonoid, such as quercetin, at various concentrations.
- Calculate the total flavonoid content of the sample by comparing its absorbance to the standard curve. Express the result as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

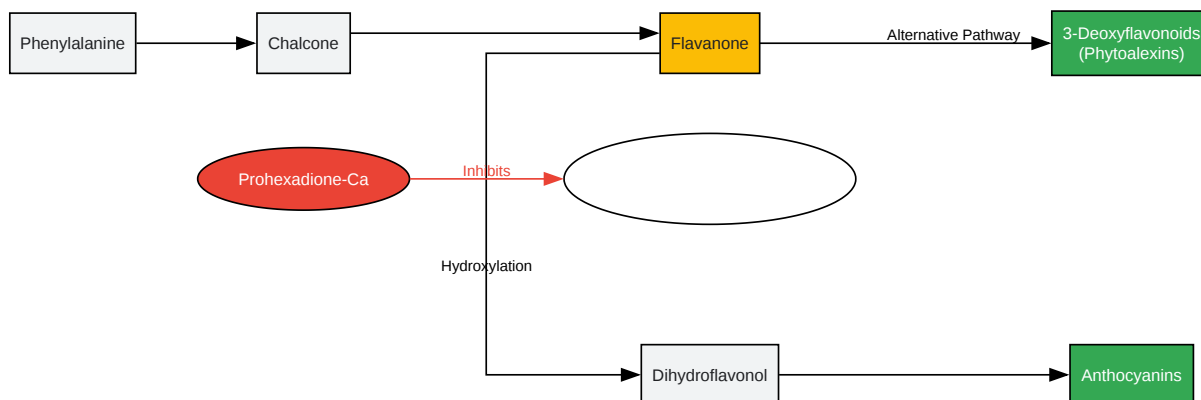
Visualizing the Mode of Action Signaling Pathways

The following diagrams illustrate the key metabolic pathways affected by **Prohexadione**-calcium.



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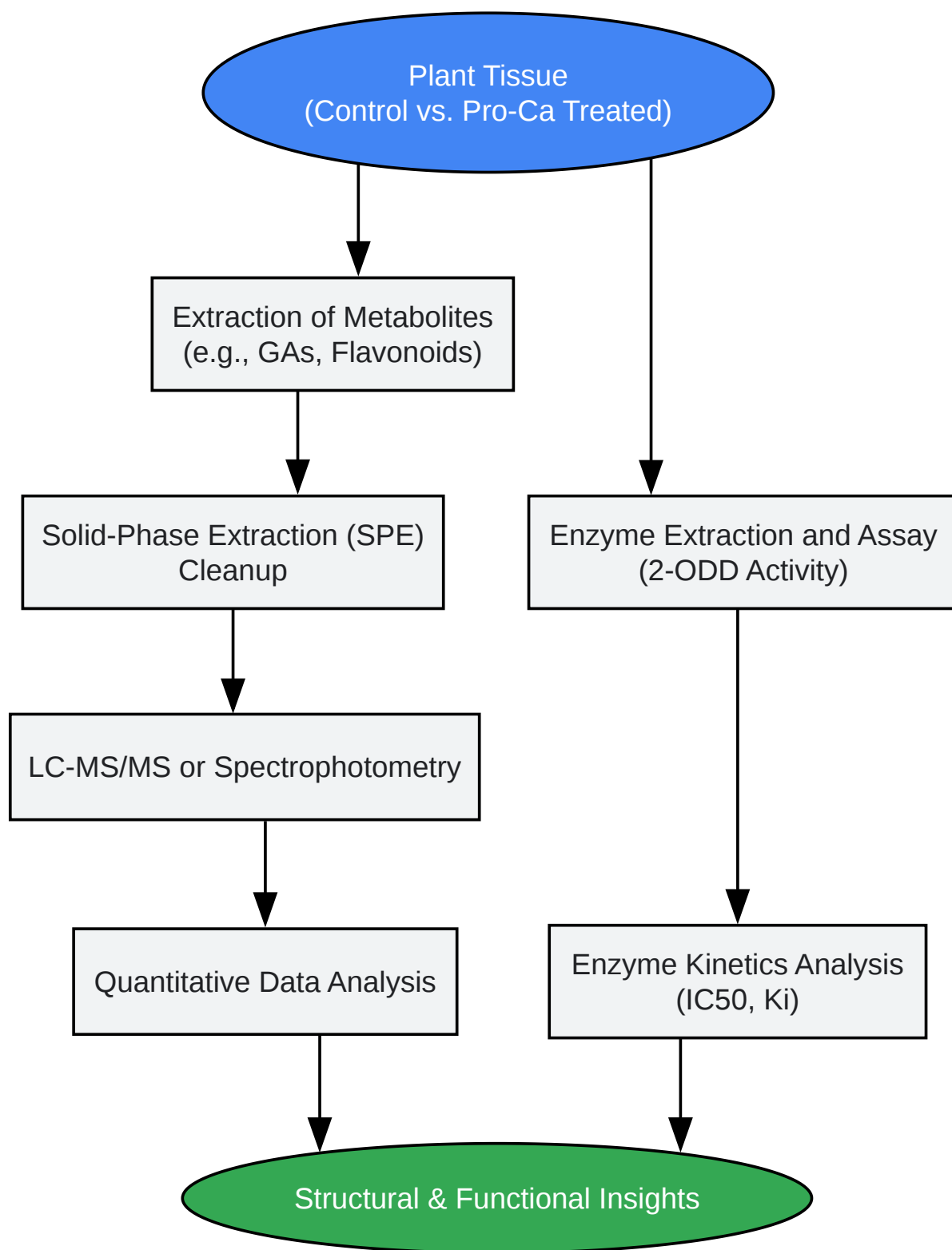
Caption: Inhibition of Gibberellin Biosynthesis by **Prohexadione**-calcium.



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Caption: Modulation of Flavonoid Biosynthesis by **Prohexadione**-calcium.

Experimental Workflow



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Caption: General Experimental Workflow for Analyzing **Prohexadione**-calcium Effects.

Conclusion

Prohexadione-calcium is a highly effective and versatile plant growth regulator with a well-defined mechanism of action centered on the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This leads to a cascade of physiological effects, including the reduction of vegetative growth, modulation of flavonoid biosynthesis for enhanced disease resistance, and a decrease in ethylene production. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science, agriculture, and drug development to further explore and harness the potential of this compound. Future research could focus on elucidating the precise enzyme kinetics in various plant species and exploring its synergistic effects with other plant protection agents.

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